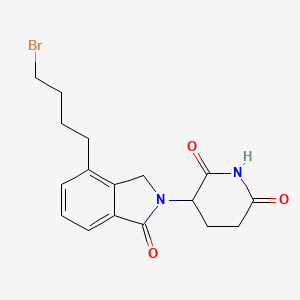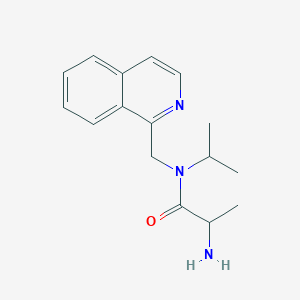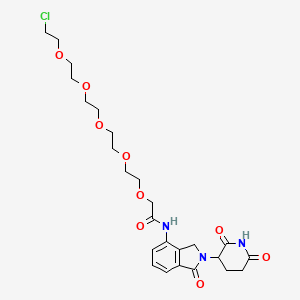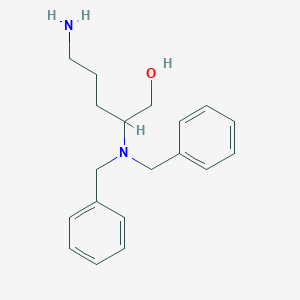
Phthalimidinoglutarimide-C4-Br
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalimidinoglutarimide-C4-Br is a compound that belongs to the class of phthalimides, which are known for their diverse applications in pharmaceuticals, organic materials, and natural products. This compound is characterized by the presence of a phthalimide core, a glutarimide moiety, and a bromine atom at the C4 position. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-C4-Br typically involves the condensation of phthalic anhydride with primary amines to form the phthalimide coreThe reaction conditions often include the use of acetic acid as a solvent and a catalyst such as sulfuric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using microwave-assisted reactions to enhance the reaction rate and yield. The use of environmentally benign catalysts and one-pot processes are preferred to ensure operational simplicity and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Phthalimidinoglutarimide-C4-Br undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogenation, particularly bromination, is a common substitution reaction for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and brominated compounds, which can be further utilized in various applications .
Applications De Recherche Scientifique
Phthalimidinoglutarimide-C4-Br has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antiviral and antimicrobial agent.
Medicine: Explored for its antiepileptic and anticancer properties.
Industry: Utilized in the production of polymers and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of Phthalimidinoglutarimide-C4-Br involves its interaction with specific molecular targets and pathways. For instance, in its antiepileptic activity, the compound interacts with the GABA_A receptor, enhancing its inhibitory effects on neuronal activity. In anticancer applications, it may inhibit cell cycle progression by targeting cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis .
Comparaison Avec Des Composés Similaires
Phthalimidinoglutarimide-C4-Br can be compared with other phthalimide derivatives such as thalidomide and lenalidomide. While these compounds share a similar core structure, this compound is unique due to the presence of the glutarimide moiety and the bromine atom at the C4 position. This structural uniqueness contributes to its distinct chemical reactivity and biological activity .
List of Similar Compounds
- Thalidomide
- Lenalidomide
- Pomalidomide
- N-phthaloylglycine derivatives
This compound stands out due to its specific modifications, making it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C17H19BrN2O3 |
|---|---|
Poids moléculaire |
379.2 g/mol |
Nom IUPAC |
3-[7-(4-bromobutyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C17H19BrN2O3/c18-9-2-1-4-11-5-3-6-12-13(11)10-20(17(12)23)14-7-8-15(21)19-16(14)22/h3,5-6,14H,1-2,4,7-10H2,(H,19,21,22) |
Clé InChI |
MTWOYKHJUFIAJL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-amino-4'-chloro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14776297.png)
![4-bromo-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide](/img/structure/B14776305.png)
![(2S,5R,6S)-Methyl 6-bromo-6-((R)-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14776316.png)



![1,2-Dihydro-4-methoxythieno[3,2-D]pyrimidine](/img/structure/B14776337.png)



![(6S)-6-(chlorosulfonyloxymethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B14776351.png)


